REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[OH:11])[C:5]([OH:7])=[O:6].C(=O)(O)[O-].[Na+].Br[CH2:18][C:19](Br)=[O:20]>C(Cl)(Cl)Cl>[O:20]=[C:19]1[NH:1][C:2]2[CH:3]=[C:4]([C:5]([OH:7])=[O:6])[CH:8]=[CH:9][C:10]=2[O:11][CH2:18]1 |f:1.2|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C(=O)O)C=CC1O
|
Name
|
|
Quantity
|
168 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
92 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
3.42 mL
|
Type
|
reactant
|
Smiles
|
BrCC(=O)Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the new bi-phase mixture was stirred vigorously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Fifteen minutes later the solution was removed from the ice bath
|
Type
|
TEMPERATURE
|
Details
|
maintained at room temperature for 48 hours
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
a new peak (Rt=3.7 min) had formed
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with 100 mL of chloroform
|
Type
|
ADDITION
|
Details
|
The combined organic layers were treated with 75 mL of 10% hydrochloric acid solution
|
Type
|
CUSTOM
|
Details
|
separated once again
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1COC2=C(N1)C=C(C=C2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 24.7 mmol | |
AMOUNT: MASS | 4.8 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |